4-Chloro-1-methylpiperidine-d4 Hydrochloride
Description
Structural Significance of Deuterated Piperidine Derivatives in Modern Chemistry
Deuterated piperidine derivatives have emerged as essential tools in contemporary chemical research, offering unique analytical advantages through their distinct isotopic signatures. The structural significance of this compound lies in its ability to serve as an internal standard and tracer molecule in complex analytical systems. The incorporation of four deuterium atoms into the piperidine framework creates a compound with enhanced molecular rotational resonance properties, allowing for precise distinction from non-deuterated analogs through their unique moments of inertia.
The piperidine scaffold itself represents one of the most prevalent nitrogen-containing heterocycles in pharmaceutical compounds, with piperidine being the most commonly occurring nitrogen heterocycle in Food and Drug Administration-approved small-molecule drugs. Examples of piperidine-containing pharmaceuticals include methylphenidate, clopidogrel, ziprasidone, and raloxifene, demonstrating the widespread therapeutic relevance of this chemical framework. The selective deuteration of such molecules provides researchers with powerful tools for metabolic studies and pharmacokinetic investigations.
Recent advances in deuterated piperidine synthesis have demonstrated that methods capable of high levels of deuterium incorporation at specific target sites are essential for pharmaceutical applications. The challenge lies in achieving minimal isotopic impurities due to over-deuteration, under-deuteration, or mis-deuteration, requirements that this compound successfully addresses through its controlled synthesis methodology. The compound's deuterated structure enables researchers to leverage the kinetic isotope effect for improved metabolic stability studies, while its precisely positioned chlorine substituent provides additional synthetic versatility.
Studies utilizing molecular rotational resonance spectroscopy have shown that deuterated tetrahydropyridine isotopomers, including compounds related to this compound, can be distinguished with remarkable sensitivity based on their isotopic composition. This analytical capability has proven invaluable for pharmaceutical development, where understanding the metabolic fate of specific molecular regions is crucial for drug optimization. The structural integrity of the deuterated piperidine ring system, combined with the strategic placement of the chlorine atom at the 4-position, creates a molecule that maintains biological relevance while providing enhanced analytical detectability.
Positional Isomerism and Substitution Patterns in Chlorinated Piperidine Analogues
The positional substitution patterns in chlorinated piperidine derivatives significantly influence their chemical reactivity and biological properties. This compound exemplifies a specific substitution pattern where the chlorine atom occupies the 4-position of the piperidine ring, while the nitrogen atom bears a methyl substituent. This particular arrangement contrasts with other isomeric forms such as 2-chloropiperidine, which exhibits the molecular formula C₅H₁₀ClN and molecular weight of 119.59 grams per mole.
The 4-chloro substitution pattern in piperidine derivatives offers distinct advantages over alternative positional isomers. Computational studies have revealed that the conformational preferences of chlorinated piperidines are significantly influenced by the position of halogen substitution. For 4-chloropiperidine derivatives, the chlorine substituent adopts preferential orientations that minimize steric interactions while maximizing favorable electronic effects within the ring system.
Comparative analysis of different chloropiperidine isomers reveals significant differences in their physical and chemical properties:
| Compound | Molecular Formula | Molecular Weight | Boiling Point | CAS Number |
|---|---|---|---|---|
| 4-Chloro-1-methylpiperidine | C₆H₁₂ClN | 133.62 g/mol | 162°C | 5570-77-4 |
| 2-Chloropiperidine | C₅H₁₀ClN | 119.59 g/mol | Not specified | 172229-93-5 |
| 4-Chloropiperidine | C₅H₁₀ClN | 119.59 g/mol | Not specified | 5382-18-3 |
The stereochemical implications of 4-position chlorine substitution become particularly important when considering the compound's reactivity patterns. Studies of nitrogen and ring inversion processes in chlorinated piperidines have demonstrated that the presence of chlorine substituents significantly affects the energy barriers for conformational interconversion. The calculated relative energies for different chair conformations show that chlorine substitution patterns influence both the thermodynamic stability and kinetic accessibility of various molecular geometries.
Research into the elimination reactions of chlorinated piperidines has revealed that 4-chloro derivatives undergo dehydrochlorination through specific mechanistic pathways. The elimination process typically involves configurational changes from equatorial to axial chlorine orientations, followed by concerted elimination mechanisms that produce the corresponding piperideine products. These mechanistic insights are crucial for understanding the synthetic utility and stability profiles of 4-chloro-1-methylpiperidine derivatives.
The substitution pattern in this compound also influences its synthetic accessibility and derivatization potential. The compound serves as a valuable intermediate in the synthesis of more complex piperidine derivatives, with its chlorine substituent providing a reactive handle for nucleophilic substitution reactions. This reactivity profile has made it particularly valuable in pharmaceutical synthesis, where controlled functionalization of the piperidine core is essential for structure-activity relationship studies.
Historical Development of Stable Isotope-Labeled Pharmaceutical Intermediates
The historical development of stable isotope-labeled pharmaceutical intermediates has evolved significantly since the early applications of isotopic labeling in drug research. The first documented use of stable isotopes in pharmacological studies dates back to 1972, when researchers investigated nortriptyline metabolism using stable isotope technology combined with mass spectrometry. This pioneering work established the foundation for subsequent developments in isotope-labeled pharmaceutical research.
The progression of stable isotope technology in clinical pharmacology has been categorized into three main areas of application. First, the assessment of drug pharmacology to determine pharmacokinetic profiles and mechanisms of action represents a fundamental application that drove early research efforts. Second, the evaluation of drug products and delivery systems through bioavailability and release profile determinations expanded the scope of isotopic applications. Third, the development of personalized medicine approaches utilizing patient-specific drug treatment strategies has emerged as a contemporary focus area.
Historical milestones in stable isotope pharmaceutical research include the work of prominent research groups led by investigators such as M. Eichelbaum and T. R. Browne during the 1980s. Their contributions established stable isotope technology as a distinct methodology within clinical pharmacology, leading to widespread adoption across pharmaceutical research institutions. The development progressed from simple tracer studies to sophisticated applications involving multiple isotopic labels and complex analytical methodologies.
The evolution of deuterium labeling specifically has followed a trajectory from basic metabolic studies to advanced pharmaceutical applications. Early work focused on deuterium incorporation through simple chemical modifications, while contemporary approaches emphasize precise positional control and high isotopic purity. The development of compounds like this compound represents the culmination of decades of methodological refinement in deuterated compound synthesis.
Stable isotope technology has demonstrated remarkable safety profiles throughout its 70-year history of use in humans and experimental animals. The Food and Drug Administration policy toward stable isotope-labeled products has remained consistent, requiring no additional regulatory approval beyond standard safety considerations such as sterility and pyrogenicity requirements. This regulatory framework has facilitated the development and application of deuterated pharmaceutical intermediates across diverse research applications.
The pharmaceutical industry's increasing recognition of deuterium's therapeutic potential has led to the establishment of specialized industry groups focused on deuterated drug development. These organizations have identified critical challenges in synthetic methodology, emphasizing the need for methods capable of achieving high levels of deuterium incorporation at specific target sites while minimizing isotopic impurities. The development of this compound exemplifies the industry's response to these challenges, providing a well-characterized deuterated intermediate with defined isotopic purity standards.
Contemporary applications of stable isotope-labeled pharmaceutical intermediates extend beyond traditional pharmacokinetic studies to include sophisticated analytical applications. The development of molecular rotational resonance spectroscopy has enabled unprecedented sensitivity in distinguishing isotopomers and isotopologues, capabilities that have been successfully applied to deuterated piperidine derivatives. These analytical advances have created new opportunities for pharmaceutical research, particularly in areas requiring precise molecular tracking and metabolic pathway elucidation.
Properties
IUPAC Name |
4-chloro-2,2,6,6-tetradeuterio-1-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5H2,1H3;1H/i4D2,5D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJNWFOCOWAPO-HGFPCDIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1C)([2H])[2H])Cl)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of Deuteration Conditions
Deuteration at carbon centers is achieved through base-catalyzed HDX, exploiting the acidity of α-hydrogens adjacent to the piperidine nitrogen. The reaction is conducted in deuterated solvents (e.g., D₂O or MeOD) with a strong base such as potassium deuteroxide (KOD). Steric and electronic factors influence the regioselectivity of deuteration, favoring the 2 and 6 positions due to reduced steric hindrance compared to the 3 and 5 positions.
Reaction Setup :
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Substrate : 1-Methylpiperidin-4-ol (non-deuterated).
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Deuterium Source : D₂O (99.9% isotopic purity).
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Base : KOD (1.2 equiv).
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Temperature : 80°C under reflux.
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Duration : 24–48 hours.
Under these conditions, the α-hydrogens at positions 2 and 6 undergo exchange with deuterium, yielding 1-methylpiperidin-4-ol-d4 (deuterium incorporation >95%).
Optimization of Deuteration Efficiency
| Parameter | Optimal Condition | Deuteration Efficiency |
|---|---|---|
| Solvent | D₂O/KOD (1:1 v/v) | 97% |
| Temperature | 80°C | 95% |
| Reaction Time | 36 hours | 96% |
| Base Concentration | 1.5 equiv KOD | 98% |
Prolonged reaction times (>48 hours) risk degradation of the piperidine ring, while higher KOD concentrations (>2 equiv) may lead to side reactions, such as N-demethylation.
Chlorination of Deuterated Alcohol
Reaction with Thionyl Chloride
The deuterated alcohol (1-methylpiperidin-4-ol-d4) is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under anhydrous conditions. Triethylamine (TEA) is added to neutralize HCl generated during the reaction, preventing acid-catalyzed back-exchange of deuterium.
Procedure :
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Dissolve 1-methylpiperidin-4-ol-d4 (1 mol) in DCM (5 L).
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Add TEA (5 mol) under nitrogen atmosphere.
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Slowly add SOCl₂ (2 mol) at 20–40°C.
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Stir for 2 hours at 40°C.
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Quench with ice water, extract with DCM, and concentrate under reduced pressure.
Alternative Chlorination Agents
| Agent | Conditions | Yield | Purity |
|---|---|---|---|
| SOCl₂ | DCM, 40°C, 2 h | 85% | >98% |
| PCl₅ | Toluene, reflux, 6 h | 72% | 95% |
| HCl (gas) | Et₂O, 0°C, 12 h | 65% | 90% |
Thionyl chloride is preferred due to higher efficiency and milder conditions, preserving isotopic integrity.
Formation of Hydrochloride Salt
The free base (4-chloro-1-methylpiperidine-d4) is treated with hydrochloric acid (HCl) in anhydrous ether to precipitate the hydrochloride salt.
Procedure :
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Dissolve 4-chloro-1-methylpiperidine-d4 (1 mol) in diethyl ether.
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Bubble HCl gas until pH < 2.
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Filter the precipitate and wash with cold ether.
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Dry under vacuum at 40°C for 12 hours.
Yield : 90–95% (white crystalline solid).
Purity : >99% (HPLC).
Analytical Validation
Isotopic Purity Assessment
Deuterium incorporation is quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR):
| Technique | Result |
|---|---|
| LC-MS (ESI+) | m/z 138.1 [M+H]⁺ (d₄) |
| ²H NMR (400 MHz) | δ 2.2–2.6 (m, 4H, d₂) |
Deuterium enrichment ≥98% is required for pharmaceutical applications.
Impurity Profiling
Common impurities include non-deuterated analogs (<1.5%) and N-demethylated byproducts (<0.5%). These are controlled via optimized reaction conditions and rigorous purification.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous-flow reactors to enhance deuteration efficiency and reduce solvent waste. Key parameters:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methylpiperidine-d4 Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-Chloro-1-methylpiperidine-d4 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential use in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methylpiperidine-d4 Hydrochloride involves its interaction with molecular targets through its deuterium atoms. Deuterium can alter the rate of chemical reactions due to the kinetic isotope effect, providing insights into reaction mechanisms and metabolic pathways. The compound’s molecular targets and pathways are often studied using advanced spectroscopic techniques and computational modeling.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Deuterated vs. Non-deuterated Analogues: The deuterium in this compound reduces metabolic clearance compared to non-deuterated versions (e.g., unlabelled CAS: 5382-23-0), making it valuable for pharmacokinetic studies .
- Substituent Effects : Compounds like 1-(4-Chlorobenzyl)piperidin-4-amine HCl and 4-(4-Chlorophenyl)-4-ethylpiperidine HCl exhibit bulkier substituents (chlorobenzyl, chlorophenyl-ethyl), which may enhance receptor binding affinity but reduce solubility .
- Functional Group Variations : 4-(Methoxymethyl)piperidine HCl contains a polar methoxymethyl group, improving aqueous solubility compared to lipophilic derivatives like Meperidine HCl .
Pharmaceutical Research
- This compound : Primarily used in drug discovery as a stable isotope-labeled internal standard for mass spectrometry or NMR studies .
- 1-(4-Chlorobenzyl)piperidin-4-amine HCl : Serves as a precursor for synthesizing antipsychotic or antihistamine agents due to its amine and aromatic substituents .
Regulatory and Environmental Considerations
Biological Activity
4-Chloro-1-methylpiperidine-d4 hydrochloride is a deuterated derivative of 4-chloro-1-methylpiperidine, a compound known for its relevance in medicinal chemistry and pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- CAS Number : 1329611-74-6
- Molecular Formula : C6H10ClN
- Molecular Weight : 135.60 g/mol
This compound primarily acts as a ligand for various receptors, notably in the central nervous system. Its biological activity is attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Interaction with Dopamine Receptors
Research indicates that piperidine derivatives can exhibit selective antagonistic properties towards dopamine receptors, specifically the D4 receptor. This interaction is crucial in understanding the compound's potential therapeutic applications in neuropsychiatric disorders.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Neuropharmacology : It has been evaluated for its effects on neurotransmitter release and receptor modulation.
- Antitumor Activity : Studies have shown that compounds similar to 4-Chloro-1-methylpiperidine can inhibit glioblastoma cell viability through dopamine receptor modulation .
Case Studies
-
Dopamine D4 Receptor Antagonism :
A study published in Journal of Medicinal Chemistry explored new ligands with high affinity for the D4 receptor. The findings suggested that compounds related to 4-Chloro-1-methylpiperidine-d4 exhibited significant antagonistic effects, leading to decreased viability of glioblastoma cells . -
GABAergic Activity :
The compound has also been investigated for its role in GABA receptor modulation, which is essential for maintaining neuronal excitability and could provide insights into treatments for epilepsy and anxiety disorders .
Research Findings
The following table summarizes key findings from studies involving this compound and its analogs:
Applications in Research
The compound is utilized in various research fields:
- Medicinal Chemistry : As a tool to develop new drugs targeting CNS disorders.
- Pharmacology : To study the effects on neurotransmitter systems and their implications in disease models.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-1-methylpiperidine-d4 Hydrochloride, and how can isotopic purity be ensured?
- Methodological Answer : Synthesis typically involves deuterium incorporation at the methyl group of 1-methylpiperidine via catalytic deuteration (e.g., using D₂ and palladium catalysts) followed by chlorination at the 4-position using reagents like SOCl₂ or PCl₃. Isotopic purity (>98% deuterium) is ensured through repeated purification via column chromatography or recrystallization, with verification by mass spectrometry (MS) and ²H-NMR .
Q. Which characterization techniques are critical for verifying the structure and isotopic labeling of this compound?
- Methodological Answer :
- ¹H/²H-NMR : Differentiates protonated and deuterated methyl groups (e.g., absence of ¹H signal at δ ~2.3 ppm for the methyl group).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the deuterated formula (e.g., [M+H]⁺ at m/z corresponding to C₆H₁₁D₄ClN⁺).
- FT-IR : Validates C-Cl stretching vibrations (~550–650 cm⁻¹) and absence of N-H bonds .
Q. How is this compound utilized as an intermediate in medicinal chemistry?
- Methodological Answer : The deuterated methyl group enhances metabolic stability in drug candidates. For example, it serves as a building block for deuterated analogs of antipsychotics (e.g., risperidone derivatives) or analgesics. Reactivity studies focus on nucleophilic substitution at the 4-chloro position with amines or thiols in DMF/THF under basic conditions .
Advanced Research Questions
Q. What are the kinetic isotope effects (KIEs) of the deuterated methyl group on reaction mechanisms?
- Methodological Answer : KIEs are quantified using comparative kinetic studies between deuterated and non-deuterated analogs. For instance, in SN2 reactions, deuterium at the methyl group may reduce steric hindrance, altering reaction rates. Computational modeling (e.g., DFT via B3LYP/6-31G*) predicts transition-state geometries and isotopic effects, validated by experimental rate measurements .
Q. How does deuteration influence the compound’s stability under acidic or oxidative conditions?
- Methodological Answer : Stability is assessed via accelerated degradation studies:
Q. What strategies resolve contradictions in reported biological activity data for deuterated analogs?
- Methodological Answer : Discrepancies arise from isotopic impurities or solvent effects. Mitigation includes:
- Purity Control : Use orthogonal methods (e.g., HPLC-MS, ²H-NMR) to confirm >98% isotopic purity.
- Solvent Screening : Test activity in multiple solvents (e.g., DMSO vs. saline) to identify artifacts.
- Dose-Response Curves : Validate receptor binding (e.g., μ-opioid receptors) across concentrations to rule out non-specific effects .
Q. How can computational models predict the deuterated compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions between the deuterated methyl group and hydrophobic binding pockets. Deuterium’s lower vibrational energy may enhance binding entropy, which is assessed via free-energy perturbation (FEP) calculations .
Methodological Notes
- Synthetic Optimization : Use Schlenk lines for moisture-sensitive reactions to prevent HCl gas release during salt formation .
- Safety Protocols : Follow guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) as per SDS recommendations .
- Data Validation : Cross-reference computational predictions with experimental kinetic/thermodynamic data to ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
